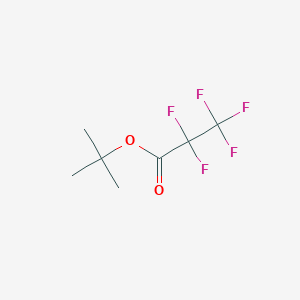

tert-Butyl pentafluoropropionate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,2,3,3,3-pentafluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXVHVXDRVVEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378469 | |

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55258-28-1 | |

| Record name | tert-Butyl pentafluoropropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Synthesis of tert-Butyl Pentafluoropropionate

Executive Summary

The synthesis of tert-butyl pentafluoropropionate (TBPFP) presents a unique intersection of steric and electronic challenges. While standard Fisher esterification suffices for primary alkyl esters, the acid-sensitivity of the tert-butyl group—prone to E1 elimination to isobutylene under strong acidic conditions—renders traditional methods low-yielding. Furthermore, the strong electron-withdrawing nature of the pentafluoroethyl group (

This guide details a Nucleophilic Acyl Substitution protocol utilizing Pentafluoropropionic Anhydride (PFPA) .[1] This route is selected for its high reliability, absence of water byproduct (which drives equilibrium backward in direct esterification), and compatibility with mild, basic buffering systems that preserve the acid-labile tert-butyl moiety.

Strategic Synthesis Analysis

To ensure process reliability, we evaluated three potential routes. The Anhydride Route is the recommended standard for laboratory to pilot-scale synthesis.

| Route | Reagents | Pros | Cons | Verdict |

| A. Anhydride (Recommended) | PFPA + t-BuOH + Base | High yield (>85%); Mild conditions; No water byproduct. | Reagents are moisture sensitive; Atom economy lower than Route C. | Primary Protocol |

| B. Acid Chloride | High reactivity; Fast kinetics. | Generates HCl gas (corrosive); Acid chloride is highly volatile and difficult to handle. | Viable Alternative | |

| C. Isobutylene Addition | 100% Atom economy; Industrial standard. | Requires pressurized gas handling; Safety risks with polymerization; Difficult for standard benchtop setups. | Industrial Only |

Core Protocol: Anhydride-Mediated Esterification

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the tert-butoxide (generated in situ or alcohol assisted by base) on the carbonyl of the anhydride. The base (Pyridine or Triethylamine) serves a dual purpose: it acts as a nucleophilic catalyst to form a reactive acyl-pyridinium intermediate and neutralizes the pentafluoropropionic acid byproduct, preventing acid-catalyzed decomposition of the product.

Figure 1: Mechanistic flow of the base-catalyzed anhydride esterification.

Materials & Equipment

-

Reagents:

-

Pentafluoropropionic Anhydride (PFPA) [CAS: 356-42-3]: 1.1 equivalents.

-

tert-Butanol (anhydrous): 1.0 equivalent.

-

Pyridine (anhydrous) or Triethylamine: 1.2 equivalents.

-

Dichloromethane (DCM): Solvent (anhydrous).

-

-

Equipment:

-

Three-neck round bottom flask (flame-dried).

-

Nitrogen/Argon inert atmosphere line.

-

Addition funnel (pressure-equalizing).

-

Ice-water bath.

-

Step-by-Step Methodology

Phase 1: Setup and Activation

-

Inerting: Assemble the glassware and flush with dry Nitrogen for 15 minutes to remove ambient moisture. Moisture will hydrolyze the expensive PFPA reagent.

-

Solvation: Charge the flask with tert-Butanol (1.0 eq) and Pyridine (1.2 eq) dissolved in anhydrous DCM (approx. 5 mL per mmol of substrate).

-

Thermal Control: Cool the solution to 0°C using an ice bath.

-

Criticality: Lower temperatures prevent the elimination of tert-butanol to isobutylene.

-

Phase 2: Addition 4. Reagent Introduction: Dissolve PFPA (1.1 eq) in a minimal amount of DCM and transfer to the addition funnel. 5. Controlled Addition: Dropwise add the PFPA solution to the stirring alcohol mixture over 30–45 minutes.

- Observation: A white precipitate (pyridinium salt) may begin to form or the solution may fume slightly if not well-vented (ensure scrubber is active).

- Reaction: Allow the mixture to warm to room temperature naturally and stir for 4–6 hours. Monitor via TLC or GC-MS.

Phase 3: Quench and Workup

7. Quench: Cool back to 0°C and quench by slowly adding saturated aqueous

- Why: This neutralizes any unreacted anhydride and the acidic byproducts.

- Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM.

- Washing (The "Sandwich" Method):

- Wash 1: Cold 0.5M HCl (Rapid wash). Purpose: Remove excess pyridine.

- Wash 2: Saturated

- Wash 3: Brine. Purpose: Drying.

- Drying: Dry organic phase over anhydrous

Phase 4: Purification 11. Distillation: Purify the crude oil via fractional distillation.

- Note: Fluorinated esters often have lower boiling points than their hydrogenated counterparts due to weak intermolecular Van der Waals forces. Expect the product to distill between 100°C – 115°C (atmospheric), though vacuum distillation is safer to prevent thermal decomposition.

Process Workflow & Logic

Figure 2: Operational workflow ensuring safety and purity.

Analytical Validation

To confirm the identity of This compound , the following analytical signatures must be verified.

| Method | Expected Signal | Interpretation |

| 1H NMR | Characteristic tert-butyl group. No other protons should be visible. | |

| 19F NMR | Distinctive | |

| IR Spec | ~1750-1780 cm⁻¹ | Strong Carbonyl (C=O) stretch, shifted higher due to fluorine induction. |

| GC-MS | Molecular Ion (M+) often weak; [M-57]+ dominant | Loss of t-butyl group (M - |

Safety & Handling

-

Volatility: Fluorinated esters are highly volatile. Do not use high-vacuum for extended periods during concentration, or product will be lost to the trap.

-

Hydrolysis: The electron-deficient carbonyl makes this compound sensitive to moisture. Store over activated molecular sieves in a sealed container at 4°C.

-

Chemical Burns: PFPA is a potent lachrymator and corrosive. All transfers must occur in a fume hood.

References

-

National Institute of Standards and Technology (NIST). (2023). Pentafluoropropionic acid, butyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link](Note: Reference for n-butyl analog properties).

-

Organic Syntheses. (1941). tert-Butyl Chloride (General handling of t-butyl systems). Org. Synth. 1941, 21, 110. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of tert-Butyl Pentafluoropropionate

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential applications of tert-Butyl pentafluoropropionate. This molecule uniquely combines the sterically demanding, lipophilic tert-butyl group with the strongly electron-withdrawing and chemically robust pentafluoropropionyl moiety. This juxtaposition of properties makes it a compound of significant interest for researchers, medicinal chemists, and materials scientists. This document delves into its predicted physicochemical and spectroscopic characteristics, proposes a viable synthetic pathway, and offers a detailed mechanistic exploration of its reactivity, particularly in hydrolysis and nucleophilic reactions. The insights provided herein are grounded in established principles of physical organic chemistry and supported by data from analogous structures, offering a predictive framework for its application in advanced chemical synthesis and drug development.

Introduction: A Molecule of Strategic Design

This compound, while not a commonplace reagent, represents a fascinating case study in molecular design. Its structure is a deliberate amalgamation of two functionally critical and chemically distinct groups:

-

The tert-Butyl Group: A bulky, three-dimensional alkyl group known for conferring steric protection and increasing lipophilicity. In medicinal chemistry, the tert-butyl motif is often incorporated to enhance metabolic stability by shielding reactive sites from enzymatic degradation.[1] However, this benefit is often counterbalanced by decreased aqueous solubility.[2] As a protecting group for carboxylic acids, the tert-butyl ester is prized for its stability under a wide range of conditions, yet its selective removal can be achieved under specific acidic conditions via a unique carbocation-mediated mechanism.[3]

-

The Pentafluoropropionyl Group (C₂F₅CO-): A short-chain perfluoroalkyl moiety that imparts significant changes to the electronic environment of the molecule. The high electronegativity of the fluorine atoms creates a strong inductive effect, rendering the carbonyl carbon highly electrophilic. This fluorination can dramatically alter a molecule's pharmacokinetic profile, influencing properties like binding affinity, membrane permeability, and metabolic pathways.[2]

The covalent linkage of these two groups in this compound creates a molecule with inherent chemical tension and utility. It serves as a valuable synthon for introducing the pentafluoropropyl group into complex molecules and acts as a protecting group with unique reactivity characteristics dictated by the interplay of sterics and electronics. This guide aims to elucidate these properties for the practicing scientist.

Physicochemical Properties: An Inferential Analysis

Direct experimental data for this compound is not widely published. However, by analyzing structurally related compounds like tert-butyl trifluoroacetate and tert-butyl propionate, we can establish a reliable set of expected properties.[4][5]

| Property | Predicted Value / Description | Justification / Comparative Data |

| Molecular Formula | C₇H₉F₅O₂ | Derived from structure. |

| Molecular Weight | 220.14 g/mol | Calculated from atomic weights. |

| Appearance | Colorless liquid | Analogous to tert-butyl trifluoroacetate, which is a colorless liquid.[4] |

| Odor | Distinctive, possibly sharp or ethereal | Based on related short-chain fluorinated esters.[4] |

| Boiling Point | ~110-130 °C | Higher than tert-butyl trifluoroacetate (83-84 °C) due to increased molecular weight and van der Waals forces, but likely similar to or slightly higher than tert-butyl propionate (118 °C)[5] due to the competing effects of increased mass and reduced intermolecular hydrogen bonding capability compared to non-fluorinated analogs. |

| Density | ~1.1 - 1.2 g/cm³ | Expected to be significantly denser than water and non-fluorinated analogs due to the high mass of fluorine atoms. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, ketones). | The large, nonpolar tert-butyl and fluorocarbon moieties dominate, leading to poor aqueous solubility. Hydrolysis may occur in the presence of water.[4] |

Spectroscopic Signature: A Predictive Guide

For any researcher synthesizing or handling this compound, rapid and accurate identification is critical. The following spectroscopic characteristics are predicted based on fundamental principles.[6][7]

| Technique | Predicted Observations |

| ¹H NMR | A sharp singlet at δ ≈ 1.5 ppm with an integration of 9H, corresponding to the nine magnetically equivalent protons of the tert-butyl group. |

| ¹³C NMR | Signals for the tert-butyl group: a quaternary carbon (~85 ppm) and a methyl carbon signal (~28 ppm). Signals for the pentafluoropropionyl group will be observed, with characteristic splitting due to C-F coupling. The carbonyl carbon (C=O) is expected around 160 ppm, appearing as a triplet due to coupling with the adjacent CF₂ group. |

| ¹⁹F NMR | Two distinct signals are expected: a triplet corresponding to the -CF₃ group and a quartet corresponding to the -CF₂- group, with a characteristic ⁴JFF coupling constant. |

| IR Spectroscopy | A very strong and sharp absorption band in the range of 1770-1800 cm⁻¹, characteristic of the C=O stretch in a fluorinated ester (shifted to higher wavenumber from a typical ester's ~1735 cm⁻¹ due to the inductive effect of fluorine). Strong, complex absorption bands between 1100-1350 cm⁻¹ corresponding to C-F bond stretching. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) at m/z = 220. A prominent base peak at m/z = 57, corresponding to the highly stable tert-butyl carbocation, [C(CH₃)₃]⁺, formed by facile cleavage of the C-O bond.[6] Other fragments corresponding to the loss of isobutylene or parts of the fluoroalkyl chain would also be expected. |

Synthesis and Purification: A Proposed Pathway

The most direct and reliable method for preparing this compound is via the reaction of a pentafluoropropionic acid derivative with a tert-butanol source. The use of the acid chloride is a standard and high-yielding approach.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Acyl Chloride

-

Warning: This procedure should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is corrosive and releases toxic HCl gas upon contact with moisture.

-

Acyl Chloride Formation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube), add pentafluoropropionic acid (1.0 eq). Slowly add thionyl chloride (SOCl₂, 1.2 eq) at room temperature. A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to accelerate the reaction.

-

Reaction: Gently heat the mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification of Intermediate: Allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by careful distillation to yield the crude pentafluoropropionyl chloride.

-

Esterification: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve tert-butanol (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in a dry, aprotic solvent (e.g., diethyl ether or dichloromethane).

-

Addition: Cool the alcohol/base solution in an ice bath (0 °C). Add the pentafluoropropionyl chloride (1.0 eq) dropwise with vigorous stirring. A precipitate (pyridinium or triethylammonium hydrochloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl (to remove the base), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

-

Final Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The final product, this compound, can be purified by fractional distillation.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by the chemistry of the ester functional group, which is heavily influenced by its unique substituents.

Hydrolysis: A Tale of Two Pathways

The cleavage of the ester is a cornerstone of its application as a protecting group. The mechanism is highly dependent on the pH of the medium.

-

Acid-Catalyzed Hydrolysis (SN1 Mechanism): Under acidic conditions (e.g., trifluoroacetic acid, strong mineral acids), the hydrolysis proceeds via a mechanism distinct from that of primary or secondary esters. The steric bulk of the tert-butyl group prevents the typical bimolecular attack at the carbonyl. Instead, the reaction follows an A-Al-1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) pathway.

-

Protonation: The carbonyl oxygen is protonated, activating the ester.

-

Carbocation Formation: The C-O single bond cleaves heterolytically in the rate-determining step to release the very stable tert-butyl carbocation and pentafluoropropionic acid.[8][9][10]

-

Solvent Trapping: The carbocation is rapidly trapped by water or another nucleophile in the medium.

-

This mechanism is the foundation of the tert-butyl ester's utility as a protecting group, as it can be selectively cleaved under acidic conditions that leave other esters (like methyl or ethyl esters) intact.[3]

Caption: Simplified mechanism of acid-catalyzed hydrolysis via an SN1 pathway.

-

Base-Catalyzed Hydrolysis (B-Ac-2 Mechanism): In the presence of a strong base (e.g., NaOH), hydrolysis can occur, but it is significantly slower than for unhindered esters. The reaction proceeds via nucleophilic attack of the hydroxide ion at the electrophilic carbonyl carbon. The steric hindrance of the tert-butyl group and the electronic repulsion from the perfluoroalkyl chain make this attack challenging, requiring more forcing conditions (e.g., higher temperatures) compared to simpler esters.

Reactions with Other Nucleophiles

The carbonyl carbon is highly electrophilic due to the C₂F₅ group, suggesting it should be reactive towards nucleophiles. However, the extreme steric bulk of the tert-butyl group provides a formidable shield. This leads to a general principle:

-

Small, potent nucleophiles (e.g., hydride reagents, organolithiums) may react, but the reaction will be slower than with less hindered esters.

-

Bulky nucleophiles will likely not react at the carbonyl and may instead favor deprotonation at an alpha-carbon if one were available.

This inherent resistance to many nucleophiles further enhances its value as a robust protecting group during multi-step syntheses.

Applications in Research and Development

The unique properties of this compound suggest several high-value applications for the target audience:

-

Pharmaceutical Intermediate: It serves as an excellent building block for introducing the pentafluoropropionyl moiety into drug candidates. This group can act as a bioisostere for other functional groups, enhancing metabolic stability or modulating receptor binding affinity.

-

Advanced Protecting Group Chemistry: Its unique acid-lability allows for orthogonal deprotection schemes in the synthesis of complex molecules like peptides and natural products, where other acid-sensitive or base-labile groups must be preserved.

-

Materials Science: Fluorinated polymers possess unique properties, including high thermal stability, chemical resistance, and low surface energy. This monomer could be incorporated into specialty polymers and surface coatings.

-

¹⁹F MRI Contrast Agents: Molecules containing multiple equivalent fluorine atoms are being explored as imaging agents.[11] While the CF₂ and CF₃ groups in this molecule are not equivalent, it could serve as a precursor for more complex structures designed for this purpose.

Safety and Handling

While a specific Safety Data Sheet (SDS) is not available, prudent safety practices should be adopted based on analogous compounds.[5][12]

-

Flammability: The compound is expected to be a flammable liquid.[12] Keep away from open flames, sparks, and other sources of ignition.

-

Toxicity: The hydrolysis product is pentafluoropropionic acid, which is corrosive. The compound itself should be treated as a potential irritant to the skin, eyes, and respiratory tract.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.

References

-

PubChem. tert-Butyl mercaptan. National Center for Biotechnology Information. [Link]

-

Wermuth, C. G., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

-

Carl Roth. (2025). tert-Butanol - SAFETY DATA SHEET. [Link]

-

SciELO México. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

NIH. (2014). Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery. National Institutes of Health. [Link]

-

NIH. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Institutes of Health. [Link]

-

Royal Society of Chemistry. (2022). A general protocol for efficient construction of perfluoro-tert-butyl alkynes with (perfluoro-tert-butyl)propiolic acid. Organic Chemistry Frontiers. [Link]

-

University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

PubMed. (2008). Facile nucleophilic fluorination reactions using tert-alcohols as a reaction medium: significantly enhanced reactivity of alkali metal fluorides and improved selectivity. PubMed. [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

ResearchGate. (2008). Facile Nucleophilic Fluorination Reactions Using tert-Alcohols as a Reaction Medium: Significantly Enhanced Reactivity of Alkali Metal Fluorides and Improved Selectivity. ResearchGate. [Link]

-

NIH. (2023). Selective radical-type perfluoro-tert-butylation of unsaturated compounds with a stable and scalable reagent. National Institutes of Health. [Link]

-

PubChem. Triacontyl pentafluoropropionate. National Center for Biotechnology Information. [Link]

-

Sema. Organic Chemistry Ir And Nmr Cheat Sheet. Sema. [Link]

-

ResearchGate. (2016). Reactivity of tert.butyl ester 3-(3', 5'-di-tert.butyl- 4'-hydroxyphenyl)-propionic acid in the reactions of oxidation. ResearchGate. [Link]

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. [Link]

-

The Good Scents Company. tert-butyl propionate. The Good Scents Company. [Link]

-

Sasol. (2015). P-TERT-BUTYLPHENOL - SAFETY DATA SHEET. Sasol. [Link]

-

NIST. Pentafluoropropionic acid, butyl ester. National Institute of Standards and Technology. [Link]

-

ResearchGate. (2006). Chemoselective Hydrolysis of tert-Butyl Esters in Acetonitrile Using Molecular Iodine as a Mild and Efficient Catalyst. ResearchGate. [Link]

-

Organic Syntheses. TRI-tert-BUTYLCYCLOPROPENYL TETRAFLUOROBORATE. Organic Syntheses. [Link]

-

Dvikan. (2013). Hydrolysis of t-butyl chloride CSTR-Study. Dvikan. [Link]

-

University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

-

GJ Chemical. Tertiary Butyl Alcohol Reagent Supplier and Distributor. GJ Chemical. [Link]

-

MDPI. (2022). Nucleophilic Radiofluorination Using Tri-tert-Butanol Ammonium as a Bifunctional Organocatalyst: Mechanism and Energetics. MDPI. [Link]

-

Cheméo. Triacontyl pentafluoropropionate. Cheméo. [Link]

-

Chemistry LibreTexts. (2022). 8.4: Nucleophilic Substitution - 1st Order. Chemistry LibreTexts. [Link]

-

Vinati Organics Ltd. Para Tertiary Butyl Phenol (PTBP), 4 Tert Butylphenol. Vinati Organics Ltd. [Link]

-

Odinity. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Link]

-

IvyPanda. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics. YouTube. [Link]

-

IndiaMART. Para Tertiary Butylphenol - 4-tert-Butylphenol Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]

Sources

- 1. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl Esters [organic-chemistry.org]

- 4. CAS 400-52-2: tert-butyl trifluoroacetate | CymitQuimica [cymitquimica.com]

- 5. tert-butyl propionate, 20487-40-5 [thegoodscentscompany.com]

- 6. lehigh.edu [lehigh.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. demolab.chem.wisc.edu [demolab.chem.wisc.edu]

- 9. dvikan.no [dvikan.no]

- 10. youtube.com [youtube.com]

- 11. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 400-52-2 Cas No. | tert-Butyl trifluoroacetate | Apollo [store.apolloscientific.co.uk]

Part 1: Executive Summary & Chemical Identity

Technical Whitepaper: tert-Butyl Pentafluoropropionate (TBPFP)

This compound (TBPFP) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates requiring the introduction of a pentafluoroethyl (

While the ethyl ester is the standard catalog reagent, TBPFP is frequently synthesized in situ or on-demand for specific mechanistic requirements where base-mediated hydrolysis (required for ethyl esters) would degrade sensitive substrates.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Notes |

| Chemical Name | tert-Butyl 2,2,3,3,3-pentafluoropropanoate | IUPAC |

| CAS Number | Not Widely Listed | See Note Below |

| Related CAS | 426-65-3 (Ethyl Ester); 422-64-0 (Parent Acid) | Commercial Analogs |

| Molecular Formula | ||

| Molecular Weight | 220.14 g/mol | |

| Density (Est.) | 1.15 - 1.20 g/mL | Higher than non-fluorinated esters |

| Boiling Point (Est.) | 105 - 110 °C | Volatile; Handle with care |

| Solubility | DCM, THF, Et2O | Hydrophobic |

Technical Note on CAS: TBPFP is a "non-catalog" entity in most public chemical registries, often conflated with its n-butyl isomer (CAS 680-28-4). Researchers should reference the parent Pentafluoropropionic Acid (CAS 422-64-0) or Pentafluoropropionic Anhydride (CAS 356-42-3) as the primary sourcing materials.

Part 2: Synthetic Utility & Mechanism

The utility of TBPFP lies in the electronic synergy between the pentafluoroethyl group and the tert-butyl ester .

-

Hyper-Electrophilicity: The strong inductive effect (

) of the -

Acid-Labile Protection: In multi-step synthesis, the tert-butyl group allows for deprotection using Trifluoroacetic acid (TFA) or HCl in dioxane, avoiding the harsh basic conditions (LiOH/NaOH) required to cleave ethyl esters—conditions that often lead to defluorination or racemization of chiral centers.

Diagram 1: Electronic Activation & Reactivity

Figure 1: The electron-withdrawing nature of the perfluoroalkyl chain activates the carbonyl, while the t-butyl group dictates the deprotection pathway.

Part 3: Synthesis Protocol (Self-Validating)

Since TBPFP is rarely available off-the-shelf, the following protocol describes its synthesis from Pentafluoropropionic Anhydride. This method is preferred over the acid chloride route due to cleaner by-products (pentafluoropropionic acid vs. HCl).

Reagents:

-

Pentafluoropropionic Anhydride (PFPA): 1.1 equivalents (CAS 356-42-3).

-

tert-Butanol: 1.0 equivalent (Anhydrous).

-

DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).

-

Triethylamine (TEA): 1.2 equivalents (Acid scavenger).

-

DCM (Dichloromethane): Solvent (Anhydrous).

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

) atmosphere. Add anhydrous DCM (50 mL) and tert-Butanol (10 mmol). -

Base Addition: Add Triethylamine (12 mmol) and DMAP (1 mmol). Cool the solution to

using an ice bath. -

Acylation: Dropwise add Pentafluoropropionic Anhydride (11 mmol) diluted in 10 mL DCM over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Validation Point (TLC/GC): Monitor disappearance of t-Butanol.

-

-

Workup:

-

Wash with 1M HCl (2 x 20 mL) to remove TEA/DMAP.

-

Wash with Sat.

(2 x 20 mL) to remove excess pentafluoropropionic acid. -

Wash with Brine, dry over

.

-

-

Purification: Carefully concentrate under reduced pressure (Rotovap).

-

Critical: Do not apply high vacuum (< 20 mbar) or heat > 30°C, as TBPFP is volatile. Distillation at atmospheric pressure is recommended if high purity is needed.

-

Diagram 2: Synthesis Workflow

Figure 2: Step-by-step synthesis workflow for this compound.[1][2]

Part 4: Applications in Drug Development

N-Acylation of Amines (Fluoro-Amide Synthesis)

TBPFP is an excellent reagent for converting amines into pentafluoropropionamides. The bulky t-butyl group minimizes side reactions (like double acylation) compared to the more reactive anhydride.

-

Protocol: Mix Amine (1 eq) + TBPFP (1.2 eq) in THF at Reflux (60°C).

-

Why: The tert-butoxy group is a poorer leaving group than the carboxylate found in anhydrides, allowing for a more controlled, "gentler" acylation of sensitive amines.

Lipophilicity Tuning (Prodrugs)

The introduction of the

Part 5: Safety & Handling (MSDS Summary)

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation.[3]

-

Inhalation: Fluorinated esters can cause respiratory tract irritation. Use only in a fume hood.

-

Storage: Store at 2-8°C under inert gas. Moisture sensitive (slow hydrolysis).

References

-

National Institute of Standards and Technology (NIST). Pentafluoropropionic acid, butyl ester (Isomer Data). NIST Chemistry WebBook.[4] Available at: [Link]

-

PubChem. Pentafluoropropionic Acid (Parent Compound). National Library of Medicine. Available at: [Link]

-

Organic Chemistry Portal. Protecting Groups: tert-Butyl Esters.[5] Available at: [Link]

Sources

- 1. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of perfluoro-tert-butyl semifluorinated amphiphilic polymers and their potential application in hydrophobic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,2,3,3,3-Pentafluoropropanol | C3H3F5O | CID 9872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentafluoropropionic acid, butyl ester [webbook.nist.gov]

- 5. tert-Butyl Esters [organic-chemistry.org]

Navigating the Uncharted: A Technical Safety Guide to tert-Butyl Pentafluoropropionate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and its Inherent Risks

tert-Butyl pentafluoropropionate is a compound of increasing interest within the realms of chemical synthesis and drug discovery. Its unique combination of a bulky tert-butyl group and a highly fluorinated propionate moiety imparts specific chemical properties that are advantageous in various applications. However, these same structural features necessitate a thorough understanding of its potential hazards. The tert-butyl group can influence the compound's volatility and flammability, while the pentafluoropropionate portion may contribute to its reactivity and potential biological effects. This guide aims to provide a proactive safety overview to empower researchers to handle this compound with the utmost care and diligence.

Hazard Identification and Classification: A Predictive Analysis

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and drawing parallels from related compounds, this compound is anticipated to possess the following hazards:

-

Flammable Liquids: The presence of the tert-butyl group suggests that the compound may be a flammable liquid.[1]

-

Skin Corrosion/Irritation: Fluorinated compounds can be irritating to the skin.[2][3][4]

-

Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]

-

Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause respiratory tract irritation.[1][2]

Pictograms:

Signal Word: Danger

Hazard Statements (Anticipated):

-

H225: Highly flammable liquid and vapor.[1]

First-Aid Measures: Immediate and Effective Response

In the event of an exposure, immediate action is critical. All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers and eyewash stations.[5]

Step-by-Step First-Aid Protocols:

-

Eye Contact:

-

Skin Contact:

-

Inhalation:

-

Ingestion:

Fire-Fighting Measures: Managing a Flammable Chemical Fire

Given its potential flammability, a well-defined fire response plan is essential.

-

Suitable Extinguishing Media:

-

Unsuitable Extinguishing Media:

-

Do not use a solid water stream as it may scatter and spread the fire.

-

-

Specific Hazards Arising from the Chemical:

-

Vapors may form explosive mixtures with air.

-

Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Containers may explode when heated.

-

Hazardous combustion products may include carbon oxides and hydrogen fluoride.

-

-

Protective Equipment and Precautions for Firefighters:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Isolate the area and keep unnecessary personnel away.[10]

-

Accidental Release Measures: Containment and Cleanup Protocol

A swift and safe response to a spill is crucial to prevent further contamination and exposure.

Step-by-Step Spill Response Protocol:

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation to disperse vapors.

-

Eliminate Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[10]

-

Containment:

-

For small spills, absorb the material with a non-combustible absorbent material such as sand, earth, or vermiculite.

-

For large spills, dike the area to prevent spreading.

-

-

Cleanup:

-

Carefully collect the absorbed material into a sealed, labeled container for proper disposal.[3]

-

Do not allow the spilled material to enter drains or waterways.

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Personal Protection: Wear appropriate personal protective equipment (PPE) during cleanup.

Safe Handling and Storage: Proactive Measures for a Safe Laboratory Environment

Adherence to strict handling and storage protocols is the cornerstone of laboratory safety.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe vapors or mists.[6]

-

Use non-sparking tools.

-

Ground and bond containers when transferring material.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a flammable liquids storage cabinet.

Personal Protective Equipment (PPE): The Last Line of Defense

The use of appropriate PPE is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6] | Protects against splashes and vapors. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[6] | Prevents direct skin contact. |

| Lab coat.[6] | Protects clothing and underlying skin. | |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response.[6] | Prevents inhalation of harmful vapors. |

Physical and Chemical Properties: A Predictive Data Table

The following table summarizes the anticipated physical and chemical properties of this compound based on its structural components.

| Property | Predicted Value/Information | Basis of Prediction |

| Appearance | Colorless liquid | Analogy with similar esters.[11] |

| Odor | Faint, ester-like | General characteristic of esters. |

| Boiling Point | Not available | Likely to be volatile. |

| Flash Point | < 23 °C | Based on the flammability of tert-butyl alcohol.[1] |

| Solubility | Insoluble in water; soluble in organic solvents. | Typical for esters of this type.[12] |

Stability and Reactivity: Understanding Chemical Incompatibilities

-

Chemical Stability: Expected to be stable under normal storage conditions.[2]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Hazardous Polymerization: Not expected to occur.

Toxicological and Ecotoxicological Information: A Precautionary Overview

Detailed toxicological data for this compound is not available. However, based on its components, the following effects can be anticipated:

-

Acute Toxicity: May be harmful if inhaled or swallowed.

-

Skin and Eye Irritation: Expected to be a skin and eye irritant.[2][3][4]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify the compound for these effects.

-

Ecotoxicity: The environmental fate and effects are unknown. It is crucial to prevent its release into the environment. Fluorinated compounds can be persistent.

Visualizing Safety: Workflows and Logical Relationships

Emergency Response Workflow

Caption: Emergency response workflow for a chemical incident.

Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating chemical hazards.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-tert.-Butylbenzoic acid, 99%.

- Flinn Scientific. (2015). tert-Butyl Alcohol SDS (Safety Data Sheet).

- NOAA. (n.d.). TERT-BUTYL ALCOHOL - CAMEO Chemicals.

- Synquest Labs. (n.d.). 1,1,1,2,3-Pentafluoropropane - Safety Data Sheet 1100324.

- Actylis Lab Solutions. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). tert-Butanol | (CH3)3COH | CID 6386.

- Benchchem. (n.d.). tert-butyl fluoride physical and chemical properties.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sasol. (2015). P-TERT-BUTYLPHENOL.

- PubChem. (n.d.). Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Research Safety. (n.d.). Emergency Procedures for Incidents Involving Chemicals.

- Trent University. (2013). Emergency Procedures.

- NOAA. (n.d.). DI-TERT-BUTYL PEROXIDE - CAMEO Chemicals.

Sources

- 1. tert-Butyl Alcohol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. sasoltechdata.com [sasoltechdata.com]

- 4. Perfluoro-tert-butyl alcohol | C4HF9O | CID 16924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. trentu.ca [trentu.ca]

- 8. fishersci.com [fishersci.com]

- 9. actylislab.com [actylislab.com]

- 10. DI-TERT-BUTYL PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. tert-Butanol | (CH3)3COH | CID 6386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Guide to Sourcing tert-Butyl Pentafluoropropionate: From Supplier Vetting to In-House Quality Verification

For researchers and drug development professionals, the integrity of starting materials is the bedrock upon which successful discovery is built. The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, often used to modulate metabolic stability, binding affinity, and lipophilicity. Among the vast array of fluorinated building blocks, tert-Butyl pentafluoropropionate (CAS 110911-96-7) offers a unique combination of a sterically demanding tert-butyl ester and a highly fluorinated propyl chain. The ester group can serve as a protecting group or a synthetic handle, while the pentafluoropropyl moiety provides a potent electronic and steric modulator.

However, the journey from identifying a need for this reagent to confidently using it in a critical reaction pathway is fraught with potential pitfalls. The quality, purity, and consistency of commercially available this compound can vary significantly between suppliers, and even between lots from the same supplier. This guide provides an in-depth framework for navigating the supplier landscape, interpreting technical documentation, and establishing a robust in-house quality control (QC) protocol to ensure the material meets the stringent requirements of your research.

Chapter 1: The Imperative of Supplier Qualification

Selecting a chemical supplier should not be a passive act of procurement but an active process of scientific vetting. The consequences of using a substandard reagent can range from irreproducible experimental results and lost research hours to the costly failure of a late-stage synthesis campaign. A reliable supplier is a partner in your research, providing not just a molecule in a bottle, but a guarantee of quality and transparency.

Key considerations when evaluating a supplier include their manufacturing and purification capabilities, the comprehensiveness of their quality control processes, the clarity and detail of their technical documentation (specifically the Certificate of Analysis), and their history and reputation within the scientific community. While larger, well-known suppliers may offer a perception of reliability, niche or specialized fluorination chemistry suppliers can often provide higher purity materials and more detailed technical support.

Chapter 2: Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the single most important document accompanying your reagent. It is the supplier's attestation of the material's identity and quality. However, not all CoAs are created equal. A comprehensive CoA for this compound should include, at a minimum, the following information, each supported by data:

-

Identity Confirmation: The method used to confirm the chemical structure. Proton (¹H) and Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards for this purpose. The CoA should confirm that the observed spectra are consistent with the expected structure of this compound.

-

Purity Assessment: This is typically determined by Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The purity should be reported as a percentage area. For high-stakes applications, a purity of ≥98% is recommended.

-

Water Content: The presence of water can be detrimental to many organic reactions, particularly those involving moisture-sensitive reagents or catalysts. Water content is best determined by Karl Fischer (KF) titration and should ideally be below 100 ppm (0.01%).

-

Residual Solvents: The CoA should ideally list any potential residual solvents from the synthesis and purification process and confirm they are below acceptable limits.

Scrutinizing the CoA before using the material is a critical, non-negotiable step in the experimental workflow.

Chapter 3: Commercial Supplier Landscape

Identifying suppliers for specialized reagents like this compound requires searching beyond the largest chemical catalogs. Niche suppliers specializing in fluorinated building blocks are often the most reliable sources. Below is a comparative analysis of potential commercial suppliers.

| Supplier | Stated Purity | Available Quantities | Notes |

| Fluorochem | Typically ≥98% | Gram to multi-gram scale | A well-regarded specialist in fluorinated compounds, often providing detailed analytical data. |

| Hunan Huateng Pharmaceutical Co., Ltd. | ≥98% | Gram to kilogram scale | A China-based manufacturer that lists the product in their catalog. |

| Specialty Custom Synthesis Providers | Project-dependent (typically ≥98%) | Milligram to multi-kilogram | Companies like Alfa Chemistry offer custom synthesis services and may be a source for high-purity or bulk quantities. |

Disclaimer: This table is for informational purposes and is not an exhaustive list or endorsement. Researchers should conduct their own due diligence before procurement.

Chapter 4: A Practical Guide to Incoming Quality Control

Even when sourced from a reputable supplier, it is prudent practice to perform in-house QC on a new batch of this compound. This self-validating step ensures the material's quality and provides a baseline for troubleshooting any future experimental anomalies.

Workflow for Incoming Material Verification

The following diagram outlines a logical workflow for the qualification of a newly received batch of this compound.

Caption: Workflow for Supplier Selection and Incoming QC.

Experimental Protocol: Full Verification

Objective: To confirm the identity, purity, and water content of a commercial sample of this compound.

1. Sample Preparation:

-

Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Prepare three separate samples from the bottle:

-

NMR Sample: Dissolve ~10-20 mg of the ester in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

GC-MS Sample: Prepare a 1 mg/mL solution in a high-purity solvent such as ethyl acetate or dichloromethane.

-

Karl Fischer Sample: Use the neat liquid directly for analysis.

-

2. Identity Confirmation via ¹H and ¹⁹F NMR Spectroscopy:

-

Rationale: NMR is a powerful, non-destructive technique that provides definitive structural information. ¹H NMR will confirm the presence and integrity of the tert-butyl group, while ¹⁹F NMR will verify the pentafluoropropyl chain.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Result: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons, corresponding to the magnetically equivalent methyl groups of the tert-butyl ester. The absence of other significant peaks confirms the absence of proton-containing impurities.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard fluorine spectrum, typically with proton decoupling.

-

Expected Result: Two distinct multiplets. A triplet at approximately δ -81 ppm (relative to CFCl₃) corresponding to the -CF₃ group, and a multiplet around δ -125 ppm for the -CF₂- group. The characteristic splitting pattern and chemical shifts are a unique fingerprint for the pentafluoropropyl moiety.

-

3. Purity and Impurity Profiling via Gas Chromatography-Mass Spectrometry (GC-MS):

-

Rationale: GC separates volatile components of the mixture, while MS provides mass information to help identify them. This is the primary method for quantifying purity and identifying any potential process-related impurities or degradation products.

-

GC Method:

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

-

Injection: 1 µL of the prepared sample.

-

Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C.

-

-

MS Detection:

-

Scan in electron ionization (EI) mode from m/z 40 to 400.

-

-

Expected Result: A major peak at a specific retention time corresponding to this compound. The area of this peak relative to the total area of all peaks should be ≥98%. The mass spectrum of the main peak should show a characteristic fragmentation pattern, including a peak corresponding to the loss of the tert-butyl group (M-57).

4. Quantification of Water Content via Karl Fischer Titration:

-

Rationale: This is the most accurate and specific method for determining low levels of water in organic samples.

-

Method: Volumetric or coulometric Karl Fischer titration.

-

Procedure: Inject a known weight or volume of the neat sample into the titration cell.

-

Expected Result: Water content should be ≤100 ppm. Higher values may indicate improper handling or storage and could compromise moisture-sensitive reactions.

By systematically applying this comprehensive approach—from diligent supplier evaluation to rigorous in-house analytical verification—researchers can ensure the quality and reliability of their this compound, thereby safeguarding the integrity and success of their scientific endeavors.

References

-

Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved February 12, 2026, from a specific product page (Note: Direct linking is not possible, but the supplier lists the product in their online catalog).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

U.S. Environmental Protection Agency. (n.d.). Methods for Chemical Analysis of Water and Wastes. Retrieved February 12, 2026, from [Link]

Purity and analysis of tert-Butyl pentafluoropropionate

An In-depth Technical Guide to the Purity and Analysis of tert-Butyl Pentafluoropropionate

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the critical aspects of purity assessment and analysis for this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the common synthetic routes and the resulting impurity profiles. It further details robust methodologies for purification, with a focus on fractional distillation, and outlines a multi-faceted analytical approach for definitive purity determination, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices and the integration of self-validating systems are emphasized throughout to ensure scientific integrity.

Introduction: The Significance of Purity in this compound Applications

This compound is a fluorinated ester of significant interest in various chemical applications, including as a building block in the synthesis of pharmaceutical intermediates and advanced materials. The strategic incorporation of the pentafluoropropionyl group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its role as a precursor, the purity of this compound is paramount. Even trace impurities can lead to undesirable side reactions, impact product yield and stability, and in the context of drug development, pose significant safety risks. This guide provides a framework for understanding and controlling the purity of this crucial reagent.

Synthetic Routes and Anticipated Impurity Profile

A common synthetic route to this compound is the esterification of tert-butanol with pentafluoropropionic acid or its derivatives (e.g., pentafluoropropionyl chloride). The choice of reagents and reaction conditions will inherently define the impurity profile of the crude product.

Common Impurities May Include:

-

Unreacted Starting Materials: Residual tert-butanol and pentafluoropropionic acid.

-

Byproducts of Side Reactions: Isobutylene, formed from the elimination of water from tert-butanol under acidic conditions.

-

Solvent Residues: Depending on the reaction medium, residual solvents may be present.

-

Water: A common impurity that can affect downstream applications.

Understanding these potential impurities is the first step in developing effective purification and analytical strategies.

Purification Methodologies: Achieving High Purity

The purification of this compound from its common impurities can be effectively achieved through fractional distillation, leveraging differences in boiling points.

Fractional Distillation: A Powerful Separation Technique

Fractional distillation is a technique used to separate mixtures of liquids with close boiling points.[1][2] It involves multiple successive distillations within a single apparatus, a fractionating column, to achieve a high degree of separation.[3][4] The efficiency of the separation is dependent on the length and type of the fractionating column, which provides a large surface area (in the form of glass beads, rings, or metal sponges) for repeated vaporization and condensation cycles.[2][4]

Table 1: Boiling Points of this compound and Common Impurities

| Compound | Boiling Point (°C) |

| Isobutylene | -7 |

| tert-Butanol | 82 |

| Water | 100 |

| This compound | Estimated 120-140 |

| Pentafluoropropionic acid | 97 |

Note: The boiling point of this compound is an estimate based on similar fluorinated esters and would need to be experimentally determined.

Experimental Protocol for Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus in a fume hood, consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

-

Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar for smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Fraction Collection: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will enrich at the top of the column first.[3] Monitor the temperature at the distillation head. Collect the fractions that distill over at a constant temperature.

-

Low-boiling fraction: Initially, lower-boiling impurities like isobutylene (if present and not already evaporated) and residual solvents will distill.

-

Intermediate fractions: A mixture of impurities and product will distill as the temperature rises.

-

Product fraction: Collect the fraction that distills at the boiling point of pure this compound. The temperature should remain stable during the collection of this fraction.

-

-

Termination: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be employed for a comprehensive assessment of this compound purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed molecular information for identification.[6]

Causality behind Experimental Choices:

-

Column Selection: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable for separating the relatively non-polar this compound from more polar impurities like tert-butanol and water.

-

Injection Mode: A split injection is often used to prevent column overloading with the main component and to ensure sharp peaks for minor impurities.

-

Temperature Program: A temperature ramp allows for the efficient elution of compounds with a range of boiling points.

-

MS Detection: Electron ionization (EI) will produce a fragmentation pattern that can be used to identify known impurities by comparison to a spectral library (e.g., NIST).

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrument Setup:

-

GC: Set the injector temperature, column type, and temperature program.

-

MS: Set the ionization mode (EI), mass range, and scan rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of all components. Identify the impurities by comparing their mass spectra to a reference library. The purity of the this compound can be calculated based on the relative peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and purity determination.[7] Both ¹H and ¹⁹F NMR are particularly informative for this compound.

-

¹H NMR: The proton NMR spectrum will show a characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shift and the absence of other signals can confirm the purity. Impurities such as tert-butanol would show an additional singlet for the hydroxyl proton and the tert-butyl group at a slightly different chemical shift.[8]

-

¹³C NMR: The carbon NMR will show distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon and the carbons of the pentafluoroethyl group. The number of signals can confirm the molecular symmetry and purity.[9]

-

¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the structure of the pentafluoroethyl group. It will typically show a triplet for the -CF₃ group and a quartet for the -CF₂- group due to coupling between the two fluorine environments. The presence of any other fluorine-containing impurities would be readily apparent.

Table 2: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~1.5 | Singlet |

| ¹³C (tert-butyl) | ~28 (CH₃), ~85 (quaternary C) | Quartet, Singlet |

| ¹³C (pentafluoro-propionyl) | ~160 (C=O), ~118 (CF₃), ~108 (CF₂) | Singlet, Quartet, Triplet |

| ¹⁹F | ~ -81 (CF₃), ~ -122 (CF₂) | Triplet, Quartet |

Note: These are predicted values and may vary depending on the solvent and instrument.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[10] The FTIR spectrum of this compound will be dominated by strong absorption bands characteristic of the ester functional group and the C-F bonds.

Key Diagnostic Peaks:

-

C=O Stretch: A strong absorption band around 1760-1780 cm⁻¹ is indicative of the ester carbonyl group. The electron-withdrawing effect of the fluorine atoms will shift this peak to a higher wavenumber compared to non-fluorinated esters.

-

C-F Stretch: Strong and broad absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds in the pentafluoroethyl group.

-

C-H Stretch: Absorption bands around 2950-3000 cm⁻¹ correspond to the C-H stretching vibrations of the tert-butyl group.

The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would indicate the absence of water and tert-butanol impurities.

Conclusion: A Multi-Pronged Approach to Purity Assurance

Ensuring the high purity of this compound is critical for its successful application in research and development. A thorough understanding of the synthetic route and potential impurities allows for the rational design of purification and analytical protocols. Fractional distillation is a highly effective method for removing common process-related impurities. A combination of powerful analytical techniques, including GC-MS, multi-nuclear NMR, and FTIR, provides a self-validating system for the comprehensive assessment of purity. By implementing the methodologies outlined in this guide, researchers can confidently use this compound in their downstream applications, ensuring the integrity and reproducibility of their results.

References

- U.S. Environmental Protection Agency. (2024). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous.

- Venkateswarlu, P. (n.d.).

- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.

- Scribd. (n.d.).

- Vernier. (n.d.).

- Wikipedia. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- The Chemistry Blog. (n.d.).

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. UT Southwestern Medical Center.

- ResearchGate. (n.d.). 31 P{ 1 H} NMR spectrum of dtbpf.

- J.S. Held. (n.d.). Fourier-Transform Infrared (FTIR) Technology & Analysis.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Problem #2: C6H12.

- AquaEnergy Expo Knowledge Hub. (n.d.).

- PubMed. (2016).

Sources

- 1. scribd.com [scribd.com]

- 2. vernier.com [vernier.com]

- 3. Fractional distillation - Wikipedia [en.wikipedia.org]

- 4. Purification [chem.rochester.edu]

- 5. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 7. researchgate.net [researchgate.net]

- 8. utsouthwestern.edu [utsouthwestern.edu]

- 9. askthenerd.com [askthenerd.com]

- 10. jsheld.com [jsheld.com]

Strategic Utilization of tert-Butyl Pentafluoropropionate in Medicinal Chemistry and Bioanalysis

Executive Summary

tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block (

This guide details the reactivity profile of TBPFP, focusing on its application in Claisen condensations for heterocycle synthesis (e.g., fluorinated pyrazoles) and aminolysis for fragment-based drug design. We analyze the "Push-Pull" electronic effects where the electron-withdrawing perfluoroalkyl chain activates the carbonyl, while the bulky tert-butyl group modulates nucleophilic approach, providing unique selectivity.

Mechanistic Underpinnings: The Fluorine-Steric Paradox

The reactivity of TBPFP is defined by two opposing forces:

-

Electronic Activation (The "Pull"): The pentafluoroethyl group (

) is intensely electron-withdrawing (inductive effect, -

Steric Shielding (The "Push"): The tert-butyl group creates a steric barrier. This suppresses non-specific hydrolysis and allows TBPFP to survive conditions that would decompose the corresponding anhydride or ethyl ester.

Reactivity Hierarchy

The following table summarizes the relative reactivity of TBPFP against common nucleophiles compared to standard acylating agents.

| Nucleophile Type | Reaction Class | Reactivity vs. Ethyl Ester | Reactivity vs. Anhydride | Primary Application |

| Enolates ( | Claisen Condensation | Higher (Electronic activation dominates) | Lower | Synthesis of |

| Primary Amines ( | Aminolysis | Comparable | Much Lower | Synthesis of lipophilic amides |

| Alcohols ( | Transesterification | Lower (Sterically hindered) | Much Lower | Prodrug synthesis |

| Water ( | Hydrolysis | Much Lower (Hydrolytically stable) | N/A (Decomposes) | Reagent storage/handling |

Primary Synthetic Workflow: The Crossed Claisen Condensation

The most high-value application of TBPFP in drug discovery is the synthesis of pentafluoroethyl-substituted

Protocol: Synthesis of 1-Aryl-4,4,5,5,5-pentafluoropentane-1,3-dione

Rationale: TBPFP acts as the electrophile. Since it has no

Step-by-Step Methodology:

-

Enolate Generation:

-

Charge a flame-dried flask with the starting ketone (e.g., Acetophenone, 1.0 equiv) in anhydrous THF (0.5 M).

-

Cool to -78°C.[1]

-

Add LiHMDS (Lithium hexamethyldisilazide, 1.1 equiv) dropwise. Note: LiHMDS is preferred over LDA to minimize nucleophilic attack on the ester by the base itself.

-

Stir for 30–45 minutes to ensure complete deprotonation.

-

-

Electrophilic Trapping (The TBPFP Addition):

-

Add This compound (1.2 equiv) neat or as a THF solution dropwise to the enolate.

-

Crucial Detail: Maintain temperature at -78°C during addition to prevent O-acylation (kinetic control).

-

-

Reaction Progression:

-

Allow the mixture to warm slowly to 0°C over 2 hours. The solution typically turns yellow/orange, indicating the formation of the

-diketonate salt.

-

-

Workup:

-

Quench with 1N HCl (cold). Why? Rapid protonation prevents the retro-Claisen decomposition.

-

Extract with Et_2O. The product exists in equilibrium between the keto and enol forms.

-

Mechanism Visualization

The following diagram illustrates the pathway from ketone to fluorinated heterocycle using TBPFP.

Caption: Kinetic pathway for the conversion of ketones to fluorinated pyrazoles via TBPFP-mediated Claisen condensation.

Aminolysis: Synthesis of Lipophilic Amides

While anhydrides are typically used for amidation, TBPFP is preferred when the substrate contains acid-sensitive groups (like acetals or silyl ethers) that might degrade under the acidic byproducts of anhydride reactions.

Reaction:

Advantages of TBPFP in Amidation:

-

Neutral Byproduct: The leaving group is tert-butanol, which is neutral and volatile (can be removed via azeotropic distillation or water wash), unlike the strong acid (

) generated by anhydrides. -

Chemoselectivity: TBPFP reacts preferentially with primary amines over secondary amines due to the steric bulk of the tert-butyl group, allowing for selective functionalization in polyamines.

Analytical Applications (Bioanalysis)

In the context of GC-MS analysis, TBPFP is utilized as a derivatizing agent for polar analytes (alcohols and amines). The introduction of the pentafluoropropionyl group serves two purposes:

-

Volatility Enhancement: Disrupts hydrogen bonding, allowing polar drugs to be vaporized without thermal degradation.

-

Electron Capture Detection (ECD): The five fluorine atoms provide a high cross-section for electron capture, significantly lowering the Limit of Detection (LOD) for trace bioanalysis.

Safety & Handling Protocols

Fluorinated esters require specific handling due to their volatility and potential for hydrolysis.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the ester to pentafluoropropionic acid, which is corrosive.

-

Toxicity: While less volatile than the acid chloride, TBPFP should be handled in a fume hood. Perfluorinated compounds can persist in biological systems; avoid inhalation.

-

Compatibility: Compatible with glass and PTFE (Teflon). Avoid prolonged contact with silicone seals, which may swell due to fluorinated solvent effects.

Decision Matrix: When to use TBPFP?

Use the following logic flow to determine if TBPFP is the correct reagent for your synthesis.

Caption: Selection logic for fluorinated acylating agents in synthetic planning.

References

-

Claisen Condensation Fundamentals

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

-

Mechanism Verification:

- Fluorinated Building Blocks & Heterocycle Synthesis: Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. (Contextualizing the electrophilicity of perfluoroalkyl groups). Synthesis of Fluorinated Pyrazoles: Sloop, J. C. (2016). Fluorine-containing pyrazoles and their medicinal applications. Current Topics in Medicinal Chemistry.

-

Reactivity of tert-Butyl Esters

-

Bioanalytical Derivatization

-

Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[2] (Reference for using perfluoroacylation in GC-MS).

-

Sources

Potential applications of tert-Butyl pentafluoropropionate in organic chemistry

Executive Summary

tert-Butyl pentafluoropropionate (TBPFP) is a specialized fluorinated building block used primarily for the introduction of the pentafluoroethyl (

This guide details the technical utility of TBPFP in drug discovery, specifically for synthesizing

Key Physicochemical Data

| Property | Value | Relevance |

| CAS Number | 55258-28-1 | Unique Identifier |

| Formula | Source of | |

| Boiling Point | ~45°C (100 mmHg) | Volatile liquid; easy to remove excess by vacuum |

| Density | 1.258 g/cm³ | High density facilitates phase separation |

| Reactivity | High Electrophile | Activated by |

Core Reactivity & Mechanistic Advantages

The utility of TBPFP is defined by the interplay between the electron-withdrawing pentafluoroethyl group and the bulky tert-butyl leaving group.

The Activation-Steric Balance

Standard acylation reagents like pentafluoropropionyl chloride are often too reactive, leading to double-addition or polymerization. TBPFP mitigates this:

-

Electronic Activation: The

group exerts a strong inductive effect (-I), making the carbonyl carbon highly susceptible to nucleophilic attack, even more so than non-fluorinated esters. -

Steric Shielding: The bulky tert-butyl group prevents approach by non-specific nucleophiles, reducing background hydrolysis during storage and handling.

-

Clean Leaving Group: The reaction releases lithium tert-butoxide (when used with Li-enolates), which is a bulky, non-nucleophilic base. This prevents the "scrambling" (transesterification) often seen when using ethyl esters, where released ethoxide can attack other sensitive esters in the molecule.

Primary Application: C-Acylation & -Keto Scaffold Synthesis

The most prevalent application of TBPFP is the Claisen Condensation with ketone or ester enolates to generate fluorinated 1,3-dicarbonyl systems. These are critical precursors for bioactive heterocycles.

Protocol: Synthesis of Pentafluoroethyl -Diketones

Target: Synthesis of 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (Generic Model).

Reagents:

-

LiHMDS or LDA (Base)

-

THF (Anhydrous Solvent)

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried reaction vessel with anhydrous THF (10 mL/mmol) and cool to -78°C under Nitrogen.

-

Add LiHMDS (1.1 equiv, 1.0 M in THF).

-

Add Acetophenone (1.0 equiv) dropwise over 10 minutes.

-

Technical Insight: Stir for 30-45 minutes at -78°C to ensure complete deprotonation. Incomplete enolization leads to self-condensation of the ketone.

-

-

Acylation (The TBPFP Addition):

-

Add This compound (1.2 equiv) neat or as a THF solution dropwise.

-

Critical Step: Maintain temperature below -60°C during addition. The high electrophilicity of the fluorinated ester can cause exotherms.

-

Allow the mixture to warm to 0°C over 2 hours.

-

-

Workup & Isolation:

-

Quench with 1N HCl (cold). The reaction mixture initially contains the stable lithium chelate of the

-diketone; acid is required to protonate and release the product. -

Extract with Ethyl Acetate (3x).

-

Wash combined organics with Brine, dry over

. -

Concentrate in vacuo. The excess TBPFP (bp ~45°C/100mmHg) is easily removed during concentration, unlike higher boiling reagents.

-

Mechanistic Pathway Visualization

Figure 1: Mechanism of Claisen Condensation using TBPFP. The bulky t-BuO- leaving group prevents back-attack on the product.

Secondary Application: Divergent Heterocycle Synthesis

The

Synthesis of 3-Pentafluoroethyl Pyrazoles

Pyrazoles are ubiquitous in kinase inhibitors.

-

Reagent: Hydrazine hydrate or substituted hydrazines (

). -

Conditions: Ethanol, Reflux, 2-4 hours.

-

Outcome: Regioselective cyclization. The hydrazine

typically attacks the less hindered carbonyl (the one further from the

Synthesis of 2-Pentafluoroethyl Pyrimidines

-

Reagent: Amidines or Guanidines.

-

Conditions: NaOEt/EtOH or

/DMF. -

Outcome: Formation of the pyrimidine core with the

group at the 4- or 6-position, depending on the condensation partner.

Heterocycle Workflow Diagram

Figure 2: Divergent synthesis of fluorinated heterocycles from the TBPFP-derived scaffold.

Technical Comparison: Why TBPFP?

In high-stakes API synthesis, reagent selection is driven by impurity profiles.

| Feature | Ethyl Pentafluoropropionate | This compound |

| Leaving Group | Ethoxide ( | tert-Butoxide ( |

| Transesterification Risk | High. | Low. |

| Handling | Standard. | Enhanced. Higher stability to atmospheric moisture. |

| Workup | Ethanol byproduct is soluble in water.[2] | tert-Butanol byproduct is easily removed. |

Expert Recommendation: Use TBPFP when the substrate contains other ester groups (e.g., methyl or ethyl esters) that must remain intact. The steric bulk of the released tert-butoxide prevents the "scrambling" of these esters, a common failure mode with ethyl pentafluoropropionate.

References

-

Preparation of fluorinated beta-keto esters. US Patent 5493025A. Describes the general reactivity of polyfluorinated acylating agents with enolates to form beta-keto esters. Link

-

tert-Butyl Esters in Organic Synthesis. Organic Chemistry Portal. Detailed analysis of the stability and reactivity of tert-butyl esters, including their resistance to nucleophilic attack compared to primary esters. Link

-

Synthesis and characterization of perfluoro-tert-butyl polymers. NIH PubMed Central. Discusses the handling and properties of highly fluorinated tert-butyl constructs, providing context on the lipophilicity and stability of these motifs. Link

-

Properties of this compound. ChemicalBook/CAS Data. Physical property data (Boiling point, Density) for CAS 55258-28-1.[9][7] Link

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. ICSC 0114 - tert-BUTANOL [inchem.org]

- 3. 服部商事(株) | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 4. pentafluoropropane suppliers USA [americanchemicalsuppliers.com]

- 5. NOVEL AEROSOL FORMULATION CONTAINING A POLAR FLUORINATED MOLECULE - Patent 1303258 [data.epo.org]

- 6. 55258-28-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]